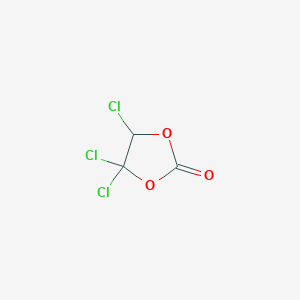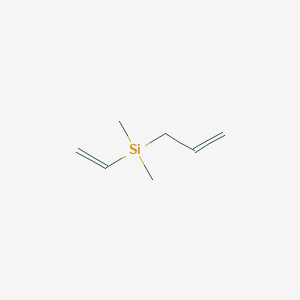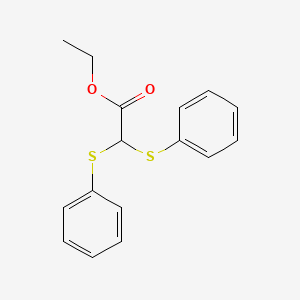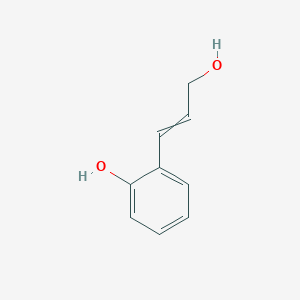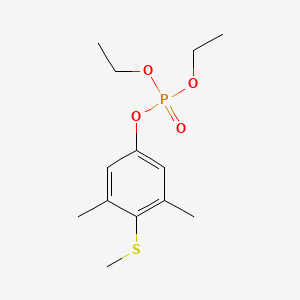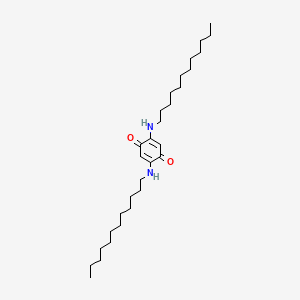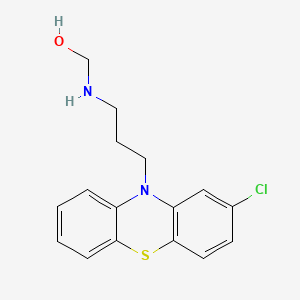
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol is an organic compound with the molecular formula C9H20O3 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol can be achieved through several methods. One common approach involves the reaction of 3-ethylpentane-1,5-diol with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-ethylpentane-1,5-diol
Reagent: Ethylene oxide
Catalyst: Sodium hydroxide (NaOH)
Solvent: Water or an organic solvent like tetrahydrofuran (THF)
Reaction Conditions: The reaction is carried out at a temperature of 50-70°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of 3-ethyl-3-(2-oxoethyl)pentane-1,5-dione or 3-ethyl-3-(2-carboxyethyl)pentane-1,5-diol.
Reduction: Formation of 3-ethyl-3-(2-hydroxyethyl)pentane or 3-ethylpentane-1,5-diol.
Substitution: Formation of 3-ethyl-3-(2-chloroethyl)pentane-1,5-diol or 3-ethyl-3-(2-aminoethyl)pentane-1,5-diol.
Aplicaciones Científicas De Investigación
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Hydroxyethyl)pentane-1,5-diol: Similar structure but lacks the ethyl group at the third carbon.
3-Ethylpentane-1,5-diol: Similar structure but lacks the hydroxyethyl group.
1,5-Pentanediol: A simpler diol with a straight-chain structure.
Uniqueness
3-Ethyl-3-(2-hydroxyethyl)pentane-1,5-diol is unique due to the presence of both an ethyl group and a hydroxyethyl group, which confer distinct chemical and physical properties
Propiedades
Número CAS |
18733-05-6 |
|---|---|
Fórmula molecular |
C9H20O3 |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
3-ethyl-3-(2-hydroxyethyl)pentane-1,5-diol |
InChI |
InChI=1S/C9H20O3/c1-2-9(3-6-10,4-7-11)5-8-12/h10-12H,2-8H2,1H3 |
Clave InChI |
XDBVUAKSGMWTOQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCO)(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)
